molecular formula C19H18N2O5 B5348120 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide

5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide

Numéro de catalogue B5348120
Poids moléculaire: 354.4 g/mol
Clé InChI: QBIGYAUMLSRGNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide, also known as PXS-4728A, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key regulator of glucose homeostasis, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).

Mécanisme D'action

DPP-4 is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn stimulate insulin secretion, inhibit glucagon secretion, and promote satiety. 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide is a competitive inhibitor of DPP-4, and has been shown to increase GLP-1 and GIP levels in both animal models and humans.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DPP-4. By increasing GLP-1 and GIP levels, this compound promotes insulin secretion, inhibits glucagon secretion, and reduces food intake. In animal models of T2DM, this compound has been shown to improve glucose tolerance, increase beta-cell mass and function, and reduce hepatic glucose production. In clinical trials, this compound has been shown to reduce HbA1c levels, improve beta-cell function, and enhance insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide for lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other peptidases. Another advantage is its favorable safety profile, which has been demonstrated in clinical trials. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models or humans. Another limitation is the lack of long-term safety data, which is a concern for any new drug.

Orientations Futures

There are several future directions for research on 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide. One area of interest is the potential use of the drug in combination with other antidiabetic agents, such as metformin or insulin. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Additionally, the role of this compound in the treatment of other metabolic disorders, such as obesity or nonalcoholic fatty liver disease, could be explored. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of T2DM and other metabolic disorders.

Méthodes De Synthèse

The synthesis of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide moiety, which is achieved through a condensation reaction between 2-furoic acid and 2-aminomethylpyridine. The resulting intermediate is then subjected to a series of transformations, including protection and deprotection steps, to yield the final product.

Applications De Recherche Scientifique

5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide has been extensively studied in preclinical and clinical settings for its potential as a treatment for T2DM. In a randomized, double-blind, placebo-controlled phase 2a trial, this compound was shown to significantly reduce HbA1c levels in patients with T2DM, with a favorable safety profile. The drug has also been shown to improve beta-cell function and insulin sensitivity in animal models of T2DM.

Propriétés

IUPAC Name

5-(hydroxymethyl)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-15-6-2-3-7-16(15)26-19-13(5-4-10-20-19)11-21-18(23)17-9-8-14(12-22)25-17/h2-10,22H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGYAUMLSRGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.